5-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride
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Overview
Description
5-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2BrClFOSO2Cl. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
The synthesis of 5-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride typically involves the introduction of bromine, chlorine, and fluorine substituents onto a benzenesulfonyl chloride backbone. The preparation methods include:
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Synthetic Routes
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Industrial Production Methods
- Industrial production methods may involve multi-step synthesis processes, starting from simpler aromatic compounds and introducing the desired substituents in a controlled manner. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
5-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
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Substitution Reactions
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Electrophilic Substitution: The aromatic ring can undergo further electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
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Oxidation and Reduction
- The compound can be involved in oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be carried out using strong oxidizing agents like potassium permanganate (KMnO4) .
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Major Products
Scientific Research Applications
5-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride has several applications in scientific research, including:
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Chemistry
- It is used as a building block in the synthesis of more complex organic molecules. The compound’s reactivity makes it valuable in creating various derivatives for research purposes .
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Biology and Medicine
- The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit biological activity, making it useful in drug discovery and development .
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Industry
- In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of compounds with specific properties for various applications .
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide derivatives when reacted with nucleophiles like amines . The presence of bromine, chlorine, and fluorine substituents can influence the compound’s reactivity and the stability of the intermediates formed during reactions .
Comparison with Similar Compounds
5-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride can be compared with other similar compounds, such as:
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4-Bromo-3-fluorobenzenesulfonyl chloride
- This compound has a similar structure but lacks the chlorine substituent. It is used in similar applications, such as the synthesis of benzenesulfonamides .
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2-Fluorobenzenesulfonyl chloride
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5-Bromo-2-fluorobenzenesulfonyl chloride
- This compound has bromine and fluorine substituents but lacks the chlorine substituent. It is used in scientific research and industrial applications .
The uniqueness of this compound lies in the combination of bromine, chlorine, and fluorine substituents, which can influence its reactivity and the properties of its derivatives .
Properties
Molecular Formula |
C6H2BrCl2FO2S |
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Molecular Weight |
307.95 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2H |
InChI Key |
BGXNNBCGZXBQPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Cl)Br |
Origin of Product |
United States |
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